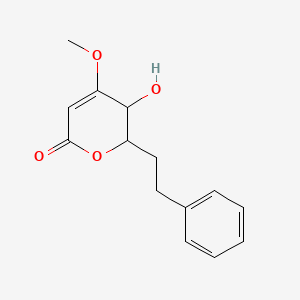
5-Hydroxy-4-methoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-cis-5, 6-Dihydro-5-hydroxy-4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one belongs to the class of organic compounds known as kavalactones. These are lactones, which is structurally characterized by a benzene ring and a pyranone moiety, linked to each other to form a 4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one skeleton (+)-cis-5, 6-Dihydro-5-hydroxy-4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, (+)-cis-5, 6-dihydro-5-hydroxy-4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one is primarily located in the cytoplasm. Outside of the human body, (+)-cis-5, 6-dihydro-5-hydroxy-4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one can be found in beverages. This makes (+)-cis-5, 6-dihydro-5-hydroxy-4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one a potential biomarker for the consumption of this food product.
Scientific Research Applications
Antimicrobial and Anticoccidial Activity
Research has indicated the antimicrobial and anticoccidial activity of compounds related to 5-Hydroxy-4-methoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one. A study by Georgiadis (1976) demonstrated that derivatives of this compound showed significant in vitro antimicrobial activity and were more active as coccidiostats than the starting material, especially when administered to chickens against Eimeria tenella (Georgiadis, 1976).
Neuroprotective and Anti-Inflammatory Effects
Another compound isolated from Amomum tsaoko, related to 5-Hydroxy-4-methoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one, showed significant neuroprotective effects and anti-inflammatory activity. This was evidenced in a study where these effects were observed in PC-12 cells and macrophage RAW 264.7 cells, suggesting potential applications in neuroprotection and inflammation control (Zhang, Lu, & Jiang, 2016).
Potential Applications in HIV Protease Inhibition
Research has also explored the use of 5,6-dihydro-2H-pyran derivatives as inhibitors of HIV protease. Tait et al. (1997) studied 4-hydroxy-5,6-dihydropyrones and found that derivatives of these compounds showed potent inhibitory activity against HIV protease, indicating potential applications in HIV treatment (Tait et al., 1997).
Antifungal and Termite Repellent Properties
Dihydro-5,6-dehydrokawain derivatives, closely related to 5-Hydroxy-4-methoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one, have shown notable biological activities. A study by Tawata et al. (1996) indicated strong antifungal activity against plant pathogenic fungi and effectiveness as a termite repellent (Tawata, Taira, Kobamoto, Ishihara, & Toyama, 1996).
properties
CAS RN |
52247-81-1 |
|---|---|
Product Name |
5-Hydroxy-4-methoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one |
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
3-hydroxy-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C14H16O4/c1-17-12-9-13(15)18-11(14(12)16)8-7-10-5-3-2-4-6-10/h2-6,9,11,14,16H,7-8H2,1H3 |
InChI Key |
VJCNEDVMYQCMBK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)OC(C1O)CCC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC(=O)OC(C1O)CCC2=CC=CC=C2 |
melting_point |
92°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B1656247.png)
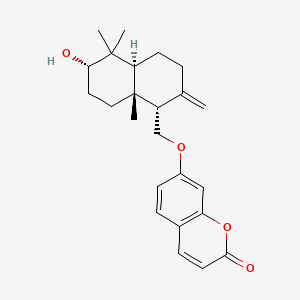
![[[4,4-Dicyano-1-thiophen-2-yl-3-(2,4,6-trimethylphenyl)butylidene]amino]urea](/img/structure/B1656255.png)
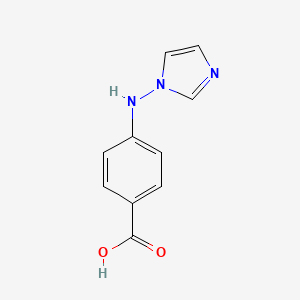
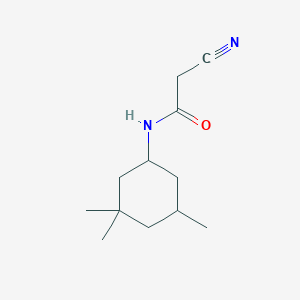
![1,7-Diethyl-4-(2-methoxyphenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B1656259.png)
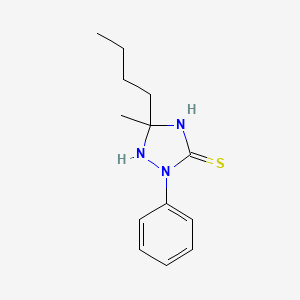
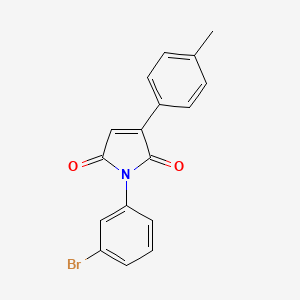
![3-(1,3-Dioxo-4-phenylbenzo[f]isoindol-2-yl)benzoic acid](/img/structure/B1656263.png)
![4-[3-[5-[3-(3-Carboxypropanoylamino)phenoxy]-1,3-dioxoisoindol-2-yl]anilino]-4-oxobutanoic acid](/img/structure/B1656265.png)
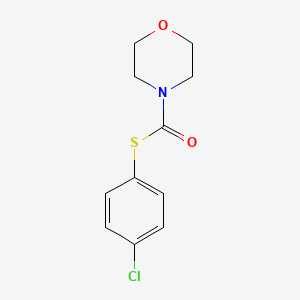
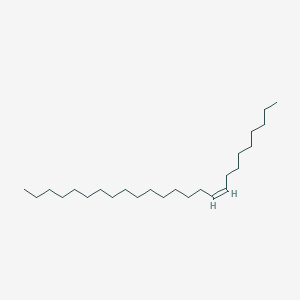
![Dimethyl 2,6-dioxobicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B1656269.png)
![2-[(3-bromophenyl)methylsulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B1656270.png)